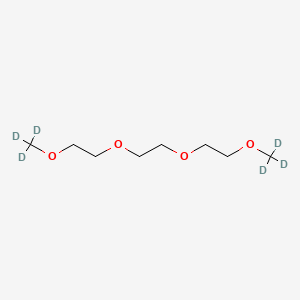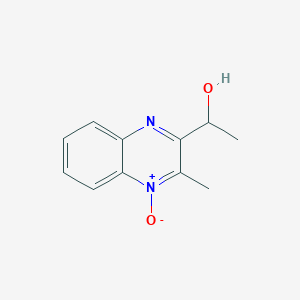
Triglyme-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triglyme-d6, also known as triethylene glycol dimethyl ether-d6, is a deuterated form of triethylene glycol dimethyl ether. It is an organic compound with the chemical formula C8H12D6O4. This compound is a colorless liquid, soluble in water and most organic solvents. This compound is commonly used in various industrial and laboratory applications, including as a solvent in organic synthesis, electrolyte solvents, and in liquid chromatography .
Vorbereitungsmethoden
The preparation of Triglyme-d6 involves the reaction of ethoxyethanol with liquid ammonia to produce ylidine, which is then treated with sodium hydroxide to yield Triglyme . The synthetic route requires careful control of reaction conditions, such as low-temperature reactions and the slow addition of reactants to ensure safety and efficiency. Industrial production methods typically involve similar processes but on a larger scale, with additional safety measures and quality control protocols .
Analyse Chemischer Reaktionen
Triglyme-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding aldehydes or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Triglyme-d6 has a wide range of scientific research applications. In chemistry, it is used as a solvent for various reactions and processes due to its stability and solubility properties. In biology and medicine, this compound is used in the preparation of deuterated compounds for nuclear magnetic resonance (NMR) spectroscopy, which helps in the structural elucidation of biomolecules. In the industry, it is used in the production of electrolytes for batteries, particularly in sodium-ion and sodium-sulfur batteries, due to its high ionic conductivity and stability .
Wirkmechanismus
The mechanism of action of Triglyme-d6 involves its interaction with molecular targets through its ether functional groups. These interactions can affect various biological pathways and processes. For example, this compound can form complexes with metal ions, which can influence their reactivity and availability in biological systems. Additionally, its solvent properties can enhance the solubility and stability of other compounds, facilitating their use in various applications .
Vergleich Mit ähnlichen Verbindungen
Triglyme-d6 is similar to other glycol ethers, such as monoglyme, diglyme, and tetraglyme. These compounds share similar chemical structures and properties but differ in the number of ethylene glycol units. This compound is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Compared to its non-deuterated counterparts, this compound provides better resolution and sensitivity in NMR studies .
Similar Compounds::- Monoglyme (ethylene glycol dimethyl ether)
- Diglyme (diethylene glycol dimethyl ether)
- Tetraglyme (tetraethylene glycol dimethyl ether)
Eigenschaften
Molekularformel |
C8H18O4 |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
YFNKIDBQEZZDLK-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCCOCCOCCOC([2H])([2H])[2H] |
Kanonische SMILES |
COCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)


![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)


